molecular formula C18H23N3O3 B4328880 N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4328880
M. Wt: 329.4 g/mol
InChI Key: GSPGEKYDISUJSA-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a cyclooctyl group, a methoxyphenyl group, and an oxadiazole ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclooctylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-(3-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different heterocyclic cores.

Uniqueness

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of a cyclooctyl group, a methoxyphenyl group, and an oxadiazole ring.

Properties

IUPAC Name

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-11-7-8-13(12-15)16-20-18(24-21-16)17(22)19-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPGEKYDISUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

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